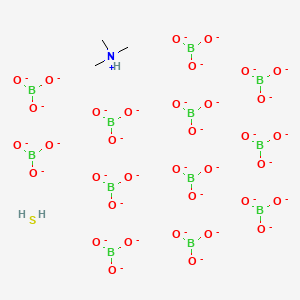

Sulfane;trimethylazanium;dodecaborate

Description

The compound "Sulfane; trimethylazanium; dodecaborate" represents a complex system involving three distinct components: sulfane sulfur (a reactive divalent sulfur species), trimethylazanium (a quaternary ammonium cation, (CH₃)₃NH⁺), and dodecaborate (a boron cluster, typically B₁₂H₁₂²⁻). Sulfane sulfur is a labile, reactive sulfur atom bonded to another sulfur, playing critical roles in biological signaling and detoxification . Trimethylazanium is often used as a counterion in ionic liquids or stabilizing agents, while dodecaborate clusters are notable for their applications in materials science and neutron capture therapy.

Properties

Molecular Formula |

C3H12B12NO36S-35 |

|---|---|

Molecular Weight |

799.9 g/mol |

IUPAC Name |

sulfane;trimethylazanium;dodecaborate |

InChI |

InChI=1S/C3H9N.12BO3.H2S/c1-4(2)3;12*2-1(3)4;/h1-3H3;;;;;;;;;;;;;1H2/q;12*-3;/p+1 |

InChI Key |

AJOVJIBHCVAPDR-UHFFFAOYSA-O |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C[NH+](C)C.S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecaborate compounds typically involves the reaction of borane dimethyl sulfide complex (DMS·BH3) with lithium borohydride (LiBH4) in glymes (monoglyme or diglyme). This reaction can be performed in a Schlenk flask with or without reflux, or in an autoclave . The use of glymes facilitates the removal of all intermediates, leading to high-purity and high-yield products.

Industrial Production Methods

Industrial production of dodecaborate compounds often relies on solution-based and solvent-free techniques. The former involves the use of borane precursors, such as B2H6, B5H9, or B10H14, reacted with a borane triethylamine complex, leading to [Et3NH]2B12H12. Ion-exchange of this compound with metal hydroxides subsequently enables the production of Na2B12H12 . Solvent-free approaches, such as ball-milling or annealing, have also gained popularity due to their ability to produce anhydrous B12H12 2− salts in a single step .

Chemical Reactions Analysis

Types of Reactions

Sulfane;trimethylazanium;dodecaborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, which react under Suzuki–Miyaura coupling conditions with iodo-undecahydrido-dodecaborate . The choice of ligand (e.g., DavePhos) and solvent (e.g., N-methylpyrrolidone for electron-poor, CD3CN for electron-rich groups) is essential for successful coupling .

Major Products Formed

The major products formed from these reactions include various substituted dodecaborate derivatives, which can be used in further applications such as catalysis and material science .

Scientific Research Applications

Sulfane;trimethylazanium;dodecaborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which sulfane;trimethylazanium;dodecaborate exerts its effects involves the regulation of sulfur metabolism and homeostasis in cells. The compound interacts with various enzymes and molecular targets, facilitating the assimilation of sulfur into organic sulfur compounds such as l-cysteine and l-methionine . This process is crucial for maintaining cellular function and responding to sulfur limitation .

Comparison with Similar Compounds

Comparative Analysis of Sulfane Sulfur with Similar Compounds

Sulfane Sulfur vs. Hydrogen Sulfide (H₂S)

Sulfane sulfur (S⁰) and hydrogen sulfide (H₂S) are both bioactive sulfur species but differ in reactivity and signaling mechanisms:

Sulfane sulfur can be generated from H₂S via oxidation, and Na₂S preparations often contain sulfane sulfur contaminants, complicating studies attributing effects solely to H₂S .

Sulfane Sulfur vs. Thiosulfate (S₂O₃²⁻)

Thiosulfate is a sulfur donor in enzymatic processes but lacks the labile reactivity of sulfane sulfur:

Sulfane Sulfur vs. Elemental Sulfur (S₈)

Elemental sulfur (S₈) is inert under standard conditions, whereas sulfane sulfur is highly reactive:

Trimethylazanium and Dodecaborate: Contextual Roles

While direct evidence for their interaction with sulfane sulfur is lacking, these components may influence the ternary system:

- Trimethylazanium : As a cationic stabilizer, it could enhance the solubility of sulfane sulfur or dodecaborate in aqueous media.

- Dodecaborate (B₁₂H₁₂²⁻): Known for its stability and use in neutron capture therapy, it might act as a delivery vehicle for sulfane sulfur in biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.